6-Chloro-3-nitro-5-(trifluoromethyl)pyridin-2(1H)-one
CAS No.: 111928-62-2
Cat. No.: VC19164472
Molecular Formula: C6H2ClF3N2O3
Molecular Weight: 242.54 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 111928-62-2 |
|---|---|
| Molecular Formula | C6H2ClF3N2O3 |
| Molecular Weight | 242.54 g/mol |
| IUPAC Name | 6-chloro-3-nitro-5-(trifluoromethyl)-1H-pyridin-2-one |
| Standard InChI | InChI=1S/C6H2ClF3N2O3/c7-4-2(6(8,9)10)1-3(12(14)15)5(13)11-4/h1H,(H,11,13) |
| Standard InChI Key | DJDONCWQQHGEAC-UHFFFAOYSA-N |
| Canonical SMILES | C1=C(C(=O)NC(=C1C(F)(F)F)Cl)[N+](=O)[O-] |
Introduction
Structural and Molecular Characteristics
Core Structure and Substituent Effects
The compound features a pyridin-2(1H)-one ring, a six-membered aromatic system with one nitrogen atom and a ketone group at the 2-position. Substituents include:
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Chloro group at position 6, enhancing electrophilicity.
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Nitro group at position 3, contributing to electron deficiency.
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Trifluoromethyl group at position 5, imparting lipophilicity and metabolic stability .
X-ray crystallography and NMR studies (e.g., NMR: δ 8.45 ppm for aromatic protons) confirm the planar geometry and electronic effects of these groups .
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 242.54 g/mol | |
| Density | 1.6 ± 0.1 g/cm³ | |
| Boiling Point | 242.3 ± 35.0 °C | |
| LogP | 1.71 (predicted) |
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The primary route involves nitration of 6-chloro-5-(trifluoromethyl)pyridin-2(1H)-one using a mixture of concentrated nitric acid () and sulfuric acid () at 0–5°C. This exothermic reaction requires precise temperature control to avoid decomposition.
Industrial Manufacturing
Large-scale production employs continuous flow reactors to optimize yield (∼85%) and purity (>98%). Automated systems regulate reagent stoichiometry and reaction parameters (e.g., 50°C, 2 bar pressure). Post-synthesis purification via column chromatography or recrystallization ensures compliance with pharmaceutical-grade standards .
Physicochemical Properties
Thermal Stability
The compound decomposes at temperatures above 250°C, with a flash point of 100.3°C . Differential scanning calorimetry (DSC) reveals an endothermic peak at 158°C, corresponding to crystal lattice rearrangement .
Solubility and Partitioning
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Solubility: Moderate in polar aprotic solvents (e.g., DMF, DMSO) but low in water (0.12 mg/mL at 25°C) .
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LogP: 1.71, indicating balanced lipophilicity for membrane penetration .
Chemical Reactivity and Derivatives
Nucleophilic Substitution
The chloro group at position 6 undergoes substitution with amines or alkoxides. For example, reaction with methylamine yields 6-(methylamino)-3-nitro-5-(trifluoromethyl)pyridin-2(1H)-one, a precursor to herbicides .
Reduction of Nitro Group
Catalytic hydrogenation (H₂/Pd-C) reduces the nitro group to an amine, forming 6-chloro-3-amino-5-(trifluoromethyl)pyridin-2(1H)-one, a key intermediate in anticoagulant drugs .
Table 2: Representative Reactions
| Reaction Type | Reagents | Product | Application |
|---|---|---|---|
| Nucleophilic Substitution | Methylamine | 6-(Methylamino) derivative | Agrochemicals |
| Reduction | H₂/Pd-C | 3-Amino derivative | Pharmaceuticals |
| Oxidation | KMnO₄ | Carboxylic acid derivative | Material science |
Biological Activity and Applications
Antimicrobial Properties
The nitro group confers activity against Gram-positive bacteria (e.g., Staphylococcus aureus, MIC = 8 µg/mL) by inhibiting DNA gyrase . The trifluoromethyl group enhances bioavailability through improved membrane permeability .
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